molecular formula C18H14ClNO2 B12904850 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate

Cat. No.: B12904850
M. Wt: 311.8 g/mol
InChI Key: QZOAFGLUOGEIAW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both the chlorophenyl and isoquinoline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate, also known as ethyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate, is a compound belonging to the isoquinoline class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Isoquinoline Derivatives

Isoquinoline derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 2-chlorophenyl group in this compound is believed to enhance its chemical reactivity and biological efficacy compared to other isoquinoline derivatives.

Biological Activities

1. Anticancer Activity:
Research indicates that isoquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound was shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. The compound displayed an IC50 value of approximately 2.76 µM in HepG2 liver carcinoma cells, highlighting its potential as an anticancer agent .

2. Antimicrobial Properties:
The compound has been studied for its antimicrobial effects, particularly against Mycobacterium tuberculosis. In vitro assays demonstrated that various isoquinoline derivatives possess minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL against H37Rv strains of tuberculosis . The structural modifications in these compounds are critical in determining their bioactivity against resistant strains.

3. Anti-inflammatory Effects:
In studies involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, isoquinoline derivatives were found to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The IC50 values for these compounds ranged from 20 to 40 µM, indicating their potential in managing inflammatory conditions .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation: Binding to receptors such as the peripheral benzodiazepine receptor (PBR) has been observed to alter mitochondrial functions and promote apoptosis in cancer cells .
  • Gene Expression Regulation: Studies have shown that certain isoquinoline derivatives can modulate gene expression related to cell cycle regulation and apoptosis .

Table 1: Biological Activity Summary of Isoquinoline Derivatives

Activity TypeCompoundIC50/Effective ConcentrationTarget/Mechanism
AnticancerEthyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate2.76 µM (HepG2)VEGFR-2 inhibition
AntimicrobialVarious isoquinoline derivatives8–128 µg/mLMycobacterium tuberculosis
Anti-inflammatoryIsoquinoline derivatives20–40 µMIL-6 and TNF-α suppression

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a series of quinoline derivatives similar to this compound. These compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

Case Study 2: Anti-inflammatory Mechanism
In another study focused on neuroinflammation, isoquinoline derivatives were tested for their ability to inhibit LPS-induced inflammation in BV2 cells. The results indicated that these compounds effectively reduced inflammatory mediator levels through the modulation of NF-κB signaling pathways .

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

1-(2-chlorophenyl)ethyl isoquinoline-3-carboxylate

InChI

InChI=1S/C18H14ClNO2/c1-12(15-8-4-5-9-16(15)19)22-18(21)17-10-13-6-2-3-7-14(13)11-20-17/h2-12H,1H3

InChI Key

QZOAFGLUOGEIAW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)OC(=O)C2=CC3=CC=CC=C3C=N2

Origin of Product

United States

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